molecular formula C8H18N2O B125298 N-Nitrosodiisobutylamine CAS No. 997-95-5

N-Nitrosodiisobutylamine

Cat. No. B125298
CAS RN: 997-95-5
M. Wt: 158.24 g/mol
InChI Key: XLZCLFRMPCBSDI-UHFFFAOYSA-N
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Description

N-Nitrosodiisobutylamine is a yellow, viscous, oily nitrosamine that is highly unstable in the presence of light . It is a nitrosamine with carcinogenic effects, useful in mutagenesis research .


Synthesis Analysis

N-Nitrosamines are common chemicals in water and foods including cured and grilled meats, dairy products and vegetables . A sensitive and stable GC-MS/MS method with multiple reactions monitoring mode has been developed for the simultaneous determination of four N-nitrosamines . Approaches and considerations for the investigation and synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs) have been discussed .


Molecular Structure Analysis

N-Nitrosodiisobutylamine is a compound with the molecular formula C8H18N2O .


Chemical Reactions Analysis

N-Nitrosamines form as byproducts during oxidative water treatment and occur as impurities in consumer and industrial products . The α-protons of nitrosamines are more acidic than those of the corresponding secondary amines, allowing them to be easily lithiated at the α-position with lithium diisopropylamide (LDA) .


Physical And Chemical Properties Analysis

N-Nitrosodiisobutylamine is a compound with the molecular weight 158.24 g/mol .

Scientific Research Applications

Carcinogenic Research

N-Nitrosodiisobutylamine has been studied primarily for its carcinogenic properties. Research indicates that it is a weaker carcinogen compared to other nitrosamines, inducing only specific types of tumors, such as tumors of the nasal turbinates, in experimental animals like Sprague-Dawley rats. In some cases, it did not show significant carcinogenicity at administered doses (Lijinsky & Taylor, 1979).

Environmental Contamination Studies

Studies have identified the presence of N-Nitrosodiisobutylamine in various environmental contexts, such as in chlorinated swimming pools and hot tubs, where it is considered a byproduct of disinfection processes. This discovery is crucial for understanding the potential health risks associated with chlorinated recreational waters (Walse & Mitch, 2008).

Food Contamination and Processing

N-Nitrosodiisobutylamine has been detected in various food products, particularly in processed meats. Studies have explored its formation and penetration in foods like hams processed in elastic rubber nettings, highlighting its presence as a contaminant from food processing materials (Pensabene, Fiddler, & Gates, 1995). Further research has been done to reduce its content in food products through reformulated processing materials (Fiddler, Pensabene, Gates, & Adam, 2008).

Detection and Monitoring

Innovative methods for detecting N-Nitrosodiisobutylamine, such as chemiresistive carbon nanotube sensors, have been developed. These sensors are capable of detecting low concentrations of N-Nitrosodiisobutylamine in the environment, demonstrating a significant advancement in monitoring environmental genotoxicants (He, Croy, Essigmann, & Swager, 2019).

Tissue-Specific Metabolism

Research on the tissue-specific metabolism of N-Nitrosodiisobutylamine in animals like rats has shown that its metabolism occurs in various tissues, including the liver, nasal mucosa, lung, and esophagus. This research helps in understanding the pathogenesis of N-Nitrosodiisobutylamine-induced lesions in different body tissues (Brittebo & Tjälve, 1982).

Safety And Hazards

N-Nitrosodiisobutylamine is a compound that should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Risk assessment of N-Nitrosamines in food has been conducted and it was found that N-Nitrosamines are genotoxic and induce liver tumours in rodents . Future research directions include filling the gaps in ADME of N-Nitrosamines relevant to human exposure, fully characterising the metabolic activation pathways and DNA adducts formed in human and animal tissues, and determining the relative mutagenic potencies of some N-Nitrosamines present in food for which the genotoxic/carcinogenic mechanisms have not been fully clarified .

properties

IUPAC Name

N,N-bis(2-methylpropyl)nitrous amide
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InChI

InChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCLFRMPCBSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18N2O
Source PubChem
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DSSTOX Substance ID

DTXSID90244219
Record name N-Nitrosodiisobutylamine
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Molecular Weight

158.24 g/mol
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Vapor Pressure

0.04 [mmHg]
Record name N-Nitrosodiisobutylamine
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Product Name

N-Nitrosodiisobutylamine

CAS RN

997-95-5
Record name N-Nitrosodiisobutylamine
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Record name N-Nitrosodiisobutylamine
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Record name N-Nitrosodiisobutylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
W Lijinsky, HW Taylor - Journal of the National Cancer Institute, 1979 - academic.oup.com
… At the doses given, neither N-nitrosodiisobutylamine nor N-nitrosodi-sec-butylamine was significantly carcinogenic. In contrast, the cyclic nitrosamine N-nitrosohexamethyleneimine was …
Number of citations: 0 academic.oup.com
K Baumilaitė, A Stepankevičienė, S Gustienė - The Vital Nature Sign: 14th …, 2020 - lsmuni.lt
Meat products can be contaminated with carcinogenic N-nitrosamines, which is ascribed to the reaction between a nitrosating agent, originating from nitrite or smoke, and a secondary …
Number of citations: 0 lsmuni.lt
W Fiddler, JW PENSABENE, RA GATES… - Journal of food …, 1998 - Wiley Online Library
… The Nnitrosodiisobutylamine (NDiBA) values ranged from 4.6 to 33.5 ppb (mean 16.1 ppb) compared to 52.3 to 739.9 ppb NDBzA (mean 191.2 ppb) in the control hams. No detectable …
Number of citations: 0 ift.onlinelibrary.wiley.com
RW Layer, DW Chasar - Rubber chemistry and technology, 1994 - meridian.allenpress.com
… Although, no nitrosamine standard was available at the time of this work, both N-nitrosodiisobutylamine and N-nitrosodibutylamie were also estimated to be present at about the 20 ppb …
Number of citations: 0 meridian.allenpress.com
長谷川主計, 妹尾節哉 - YAKUGAKU ZASSHI, 1966 - jstage.jst.go.jp
… When N-nitrosodiisobutylamine is used as an internal standard, 10 ml. of 0.5% diisobutylamine hydrochloride solution is added to the sample solution, nitrosated, and extracted with 10 …
Number of citations: 0 www.jstage.jst.go.jp
C Pu, T Zeng - Environmental Science & Technology, 2023 - ACS Publications
… Except for N-nitrosodiisobutylamine (which featured the lowest conversion efficiency among all tested N-nitrosamines), the LODs of N-nitrosamines measured by the HI 3 -CL method …
Number of citations: 0 pubs.acs.org
TW Stephensa, A Wilsona, N Dabadgea… - Global J. Phys …, 2012 - academia.edu
Experimental data have been compiled from the published literature on the partition coefficients of solutes and vapors into isooctane at 298 K. The logarithms of the water-to-isooctane …
Number of citations: 0 www.academia.edu
NP Sen, L Tessier, SW Seaman… - Journal of agricultural …, 1985 - ACS Publications
… (1978) in Japan reported thefinding of fairly significant levels (10-28 ppb) of N-nitrosodi-n-butylamine (NDBA) and N-nitrosodiisobutylamine (NDiBA) in certain dried fish but in a later …
Number of citations: 0 pubs.acs.org
W Wichitnithad, S Nantaphol, K Noppakhunsomboon… - Talanta, 2022 - Elsevier
Nitrosamine impurities in pharmaceuticals have recently been concerned for several national regulatory agencies to avoid carcinogenic and mutagenic effects in patients. The demand …
Number of citations: 0 www.sciencedirect.com
P Bogovski, E Boyland… - Environmental …, 1983 - International Agency for Research …
Number of citations: 0

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